molecular formula C13H21N3 B13582402 N-methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine

N-methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine

Cat. No.: B13582402
M. Wt: 219.33 g/mol
InChI Key: RMTRZUKBXXNAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by a methyl group and a 2-pyrrolidin-1-yl-ethyl chain attached to one nitrogen atom, while the other nitrogen remains either unsubstituted or variably modified. This structure combines a rigid aromatic core with flexible alkyl and heterocyclic substituents, making it a candidate for applications in pharmaceuticals, materials science, and agrochemicals.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-N-methyl-4-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine

InChI

InChI=1S/C13H21N3/c1-15(10-11-16-8-2-3-9-16)13-6-4-12(14)5-7-13/h4-7H,2-3,8-11,14H2,1H3

InChI Key

RMTRZUKBXXNAIT-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCC1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-phenylenediamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrogen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.

Scientific Research Applications

N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-methyl-N1-[2-(pyrrolidin-1-yl)ethyl]benzene-1,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring and the amine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N-Methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine -N(CH₃)(CH₂CH₂-pyrrolidine) and -NH₂ (or other substituent) ~235.34 Pyrrolidine ethyl chain enhances lipophilicity; methyl group reduces steric hindrance.
N,N’-Bis(2-(pyrrolidin-1-yl)ethyl)-1,4-di(aminocarbonylmethyl)benzene Two -NHCOCH₂-pyrrolidine ethyl groups ~462.62 Symmetrical substitution; carbonyl groups increase polarity and hydrogen-bonding capacity.
2-(Pyrrolidin-1-yl)benzene-1,4-diamine (Compound 23) -NH₂ and -pyrrolidine directly attached to benzene ~177.25 Direct pyrrolidine attachment reduces flexibility but increases aromatic conjugation.
N1,N1-Diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine (SI41) -N(CH₂CH₃)₂ and -NH-CH₂-pyridine ~285.41 Pyridine enhances π-π stacking potential; diethyl groups boost hydrophobicity.
N-(1-Methylethyl)benzene-1,4-diamine -NH-isopropyl and -NH₂ ~164.25 Simple alkyl substitution; lower molecular weight improves volatility.
2-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride -Cl, -NH₂, and -NH-imidazoline (trihydrochloride salt) ~320.05 Charged imidazoline and chloride improve water solubility; salt form enhances stability.

Physicochemical Properties

  • Lipophilicity : The target compound’s pyrrolidine ethyl chain and methyl group likely confer moderate lipophilicity (LogP ~2–3), intermediate between the hydrophilic trihydrochloride salt (, LogP <1) and the hydrophobic diethyl-pyridine derivative (SI41, LogP ~3.5) .
  • Solubility : Pyrrolidine’s nitrogen and ethyl spacer may enhance aqueous solubility compared to directly attached pyrrolidine (Compound 23) or purely alkylated derivatives () .

Key Research Findings

Substituent Impact on Bioactivity : Pyridine-containing analogs (e.g., SI41) show enhanced binding to aromatic receptors, while pyrrolidine derivatives may target neurological pathways .

Synthetic Flexibility : SNAr and alkylation reactions dominate synthesis, with yields influenced by substituent steric effects (e.g., methyl groups improve reaction efficiency vs. bulky sec-butyl chains) .

Solubility-Stability Trade-offs : Charged derivatives (e.g., trihydrochloride salts) offer high solubility but may degrade faster under humid conditions compared to neutral analogs .

Biological Activity

N-methyl-N-(2-pyrrolidin-1-yl-ethyl)-benzene-1,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C12H19N3
  • IUPAC Name : 4-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
  • CAS Number : 1337882-64-0
  • Molecular Weight : 205.31 g/mol

The compound features a benzene ring substituted with an N-methyl and a pyrrolidine moiety, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Key mechanisms include:

  • Inhibition of Cholinesterases : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in Alzheimer's disease therapy .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can protect cells from oxidative stress .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance:

CompoundActivityReference
4-N-benzylpyrrolidine derivativesInhibition of tubulin polymerization
N-Methyl derivativesCytotoxicity against cancer cell lines (e.g., A549)

These studies suggest that the structural characteristics of these compounds contribute significantly to their anticancer activity.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example:

CompoundTarget PathogenMIC (µg/mL)Reference
1-Hydroxyphenyl derivativesMethicillin-resistant S. aureus64
3,5-Dichloro derivativesC. difficile16

These findings indicate that modifications in the chemical structure can enhance antimicrobial efficacy against resistant strains.

Alzheimer’s Disease Research

A significant focus has been on the role of this compound in treating neurodegenerative diseases. Research indicates that compounds with similar structures can inhibit cholinesterases effectively, potentially improving cognitive function in Alzheimer’s patients .

Structure–Activity Relationship (SAR)

A detailed SAR study revealed that variations in substituents on the benzene ring can drastically alter biological activity. For instance, the introduction of different alkyl groups or functional groups has been shown to enhance or diminish both anticancer and antimicrobial activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.